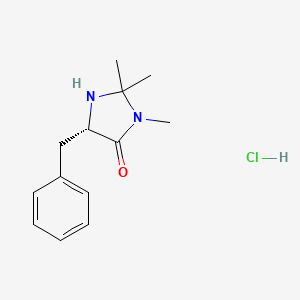

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

CAS No.: 278173-23-2

Cat. No.: VC3732343

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 278173-23-2 |

|---|---|

| Molecular Formula | C13H19ClN2O |

| Molecular Weight | 254.75 g/mol |

| IUPAC Name | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m0./s1 |

| Standard InChI Key | YIYFEXGDFJLJGM-MERQFXBCSA-N |

| Isomeric SMILES | CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.Cl |

| SMILES | CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl |

| Canonical SMILES | CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride features an imidazolidinone core with specific substitution patterns. The compound has three methyl groups at positions 2, 2, and 3, and a benzyl group at position 5, with the S configuration providing its distinct stereochemistry . The molecule exists as a hydrochloride salt, which impacts its physical properties and reactivity profile compared to the free base form.

The compound is identified by various chemical identifiers, as summarized in the following table:

| Identifier | Value |

|---|---|

| CAS Number | 278173-23-2 |

| PubChem CID | 9834882 |

| Molecular Formula | C13H19ClN2O |

| IUPAC Name | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m0./s1 |

| Standard InChIKey | YIYFEXGDFJLJGM-MERQFXBCSA-N |

| Isomeric SMILES | CC1(NC@HCC2=CC=CC=C2)C.Cl |

These identifiers allow for precise chemical database searching and unambiguous identification of the compound in scientific literature and commercial sources .

Physical and Chemical Properties

Understanding the physical and chemical properties of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is essential for its proper handling and application in research settings. The key properties of this compound are presented in the table below:

| Property | Value |

|---|---|

| Molecular Weight | 254.75 g/mol |

| Physical State | Solid |

| Parent Compound | CID 9813222 (5-Benzyl-2,2,3-trimethylimidazolidin-4-one, (5S)-) |

| Commercial Purity | Typically around 95% |

| Database Creation Date | 2006-10-25 |

| Last Database Modification | 2025-02-22 |

The compound's hydrochloride salt formation enhances its stability and solubility compared to the parent compound . This salt formation is particularly important for its application in various reaction conditions, as it improves handling characteristics while maintaining the catalytic activity of the core structure. The typical commercial purity of around 95% is generally sufficient for most research applications.

Applications in Chemical Research

Role in Organocatalysis

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride has gained significant attention as an organocatalyst, particularly in reactions requiring stereochemical control. The compound belongs to the family of MacMillan catalysts, which are known for their effectiveness in asymmetric transformations . These catalysts enable reactions that create compounds with specific stereochemistry, which is essential in many fields, including pharmaceutical development where enantiomeric purity can significantly impact biological activity.

The catalyst's effectiveness stems from its unique structural features, particularly the specific stereochemistry at the 5-position and the presence of the benzyl group, which influence substrate binding and activation. Research has shown that the secondary amine in the imidazolidinone structure serves as the preferential protonation site, which is crucial for understanding the catalyst's mechanism of action in various transformations .

Applications in Specific Chemical Reactions

Recent research has explored the application of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride in various chemical reactions. One specific application mentioned in the literature involves its use in reactions with DNA oligonucleotides. In this context, a CPG-oligonucleotide was treated with the catalyst (200 equivalents, 4 μmol) in dry methanol, suggesting its utility in nucleic acid chemistry and potentially in bioorganic synthesis .

The compound's role in these reactions highlights its versatility as a catalyst beyond traditional organic synthesis applications. Its ability to function effectively in reactions involving biomolecules opens up new possibilities for its use in chemical biology and related fields .

Structural Studies and Reaction Mechanisms

Understanding the structural features and reaction mechanisms of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is crucial for optimizing its catalytic applications. Recent research has focused on investigating the protonation sites in MacMillan catalysts, including this compound, to better understand their behavior in solution .

Studies have shown that the secondary amine is the preferential protonation site for imidazolidinones like (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone. This preference can be rationalized due to the amide resonance that reduces the amide basicity and charge density, thus stabilizing the secondary amine protonation site in both gas phase and in solution . These findings provide valuable insights into how the catalyst functions in various reaction environments.

Experimental studies have employed techniques such as electrospray ionization (ESI) and infrared predissociation spectroscopy to investigate the structural properties of the protonated catalyst . These advanced analytical methods help researchers better understand the catalyst's behavior under different conditions, facilitating the design of more effective catalytic systems.

Structure-Activity Relationships

The effectiveness of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride as a catalyst is closely tied to its structural features. The specific stereochemistry at the 5-position (S configuration) is crucial for its catalytic activity, as it determines how the catalyst interacts with substrates to control the stereochemical outcome of reactions .

It is worth noting that the compound has an enantiomer, (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, which possesses the opposite stereochemistry at the 5-position. This enantiomer exhibits different catalytic properties and stereoselectivity in asymmetric transformations, highlighting the importance of stereochemistry in determining catalyst function.

Related Compounds and Derivatives

Several compounds are structurally related to (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, with varying applications in organic synthesis. One notable related compound is the dichloroacetic acid salt derivative, (5S)-(-)-2,2,3-TRIMETHYL-5-BENZYL-4-IMIDAZOLIDINONE DICHLOROACETIC ACID, which has the molecular formula C15H20Cl2N2O3 and a molecular weight of 347.237 g/mol .

This dichloroacetic acid salt has different physical properties compared to the monohydrochloride salt, including a melting point of 122-126°C . The different counterion affects the compound's solubility, stability, and potentially its catalytic activity in certain reactions.

Understanding the relationships between these structural variants helps researchers select the most appropriate catalyst form for specific applications. The choice between different salt forms may depend on factors such as solvent compatibility, reaction conditions, and desired stereoselectivity in the target transformation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume